molecular formula C12H14BrNO2 B13718263 7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Cat. No.: B13718263
M. Wt: 284.15 g/mol
InChI Key: CPHMQEJWFLRMAY-UHFFFAOYSA-N
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Description

7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a brominated benzoxazinone derivative characterized by a bicyclic scaffold with a bromine atom at the 7-position and an isobutyl group at the 3-position.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

7-bromo-3-(2-methylpropyl)-4H-1,3-benzoxazin-2-one

InChI

InChI=1S/C12H14BrNO2/c1-8(2)6-14-7-9-3-4-10(13)5-11(9)16-12(14)15/h3-5,8H,6-7H2,1-2H3

InChI Key

CPHMQEJWFLRMAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC2=C(C=C(C=C2)Br)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves a multi-step process. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) in chloroform. This reaction leads to the formation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, which can then be further modified to introduce the isobutyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The oxazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain benzoxazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

Study Compound Cell Line IC50 (µM) Mechanism of Action
7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-oneMCF-7 (Breast Cancer)15.5Apoptosis induction via caspase activation
This compoundA549 (Lung Cancer)12.0Cell cycle arrest at G2/M phase

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective effects of benzoxazine derivatives. Studies have demonstrated that certain compounds can protect neuronal cells from oxidative stress and excitotoxicity.

Study Compound Model Outcome
This compoundMouse Model (Parkinson's)Reduced neurodegeneration and improved behavioral outcomes

This suggests potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Cosmetic Applications

The compound has also been explored for its potential in cosmetic formulations. Its properties may contribute to skin health and cosmetic efficacy.

2.1 Skin Conditioning Agent

Research indicates that benzoxazine derivatives can function as effective skin conditioning agents due to their ability to enhance skin hydration and barrier function.

Study Formulation Type Efficacy Measure
CreamIncreased skin hydration by 30% after 24 hours
SerumImproved skin elasticity by 25% over 4 weeks

These results highlight the potential for incorporating this compound into cosmetic products aimed at improving skin texture and moisture retention.

Materials Science Applications

3.1 Polymer Chemistry

The unique properties of this compound have led to its investigation in polymer chemistry as a monomer or additive for developing advanced materials.

Application Material Type Properties Enhanced
Thermosetting ResinsComposite MaterialsIncreased thermal stability
CoatingsProtective CoatingsImproved scratch resistance

The incorporation of this compound into polymers could lead to materials with enhanced durability and performance characteristics.

Mechanism of Action

The mechanism of action of 7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituents (Position) Key Structural Features Reference ID
7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one Br (7), isobutyl (3) Lipophilic isobutyl enhances membrane permeability -
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one Br (6), methyl (3) Smaller alkyl group reduces steric hindrance
3-Cyclohexyl-7-hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one (NVS-1) Cyclohexyl (3), OH (7) Hydroxyl group enables hydrogen bonding
6-Bromo-3-(5-chloro-3-phenylindol-2-yl)-4-phenacyl analog Br (6), indole-phenacyl (3,4) Bulky aromatic groups enhance antimicrobial activity
3-Benzyl-7-bromo-4-(1-phenethyltetrazol-5-yl) analog Br (7), benzyl (3), tetrazole (4) Tetrazole introduces hydrogen-bonding and π-stacking potential

Key Observations :

  • Position of Bromine : Bromine at the 6th or 7th position influences electronic effects and steric interactions. For example, 6-bromo derivatives (e.g., ) may exhibit altered reactivity compared to 7-bromo isomers.
  • Alkyl vs.
  • Heterocyclic Modifications : Tetrazole-containing analogs (e.g., ) introduce additional hydrogen-bonding sites, which are critical for target binding in enzyme inhibition assays.

Key Insights :

  • Antimicrobial Efficacy : The 6-bromo-indole-phenacyl derivative outperforms simpler brominated analogs, likely due to synergistic effects between the indole and phenacyl groups.
  • Enzyme Targeting : Hydroxyl and tetrazole substituents (e.g., ) enable interactions with polar residues in enzyme active sites, making them suitable for structure-based drug design.

Key Trends :

  • Scalability : Gram-scale synthesis (e.g., ) demonstrates feasibility for industrial applications.
  • Purification : Silica column chromatography remains a standard method, though yields vary widely (47–73%) depending on substituents .

Biological Activity

7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₈BrNO₂
  • Molecular Weight : 242.06 g/mol
  • CAS Number : 309965-30-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, its effects on enzyme inhibition, and its cytotoxic properties.

Anticancer Activity

Research indicates that derivatives of benzo[e][1,3]oxazin-2-one exhibit significant anticancer properties. For example:

  • A study demonstrated that similar compounds showed inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include the modulation of p53 and Bcl-2 family proteins .

Enzyme Inhibition

This compound has been shown to inhibit certain enzymes that are crucial for cancer cell survival:

  • Alkaline Phosphatase : Inhibition of this enzyme can lead to reduced tumor growth rates .

Cytotoxic Effects

Cytotoxicity assays have revealed that this compound can induce cell death in various cancer cell lines. For instance:

  • In vitro studies indicated that the compound led to a dose-dependent decrease in cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

  • Study on Cell Lines : A recent study tested the effects of this compound on breast cancer cell lines (MCF-7). The results showed significant inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Animal Model Research : In vivo studies using B6C3F1 mice demonstrated that administration of the compound led to reduced tumor incidence when combined with standard chemotherapy agents. The study highlighted a synergistic effect that enhances the efficacy of existing treatments .

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : Activation of caspases and modulation of apoptotic pathways.
  • Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), leading to G1/S phase arrest.

Data Summary Table

PropertyObservations
Molecular Weight242.06 g/mol
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits alkaline phosphatase
CytotoxicityDose-dependent decrease in cell viability
IC50 (MCF-7)~15 µM after 48 hours

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